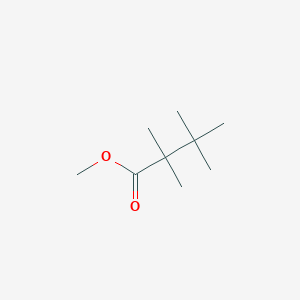
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-, also known as (3H-1,2-Dithiol-3-ylidene)acetaldehyde, is a sulfur-containing heterocyclic compound. It is characterized by the presence of a dithiol ring structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3H-1,2-Dithiol-3-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with sulfur-containing reagents. One common method includes the use of elemental sulfur or disulfur dichloride in the presence of a base to facilitate the formation of the dithiol ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3H-1,2-Dithiol-3-ylidene)acetaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3H-1,2-Dithiol-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(3H-1,2-Dithiol-3-ylidene)acetaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism by which (3H-1,2-Dithiol-3-ylidene)acetaldehyde exerts its effects involves the release of hydrogen sulfide, a gaseous signaling molecule. This release can modulate various molecular targets and pathways, including those involved in cardiovascular, immune, and nervous system functions. The compound’s interaction with cellular enzymes and receptors plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dimethyl-1,2-dithiol-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Comparison
Compared to similar compounds, (3H-1,2-Dithiol-3-ylidene)acetaldehyde is unique due to its specific dithiol ring structure and the ability to release hydrogen sulfide under certain conditions. This property distinguishes it from other sulfur-containing heterocycles and contributes to its diverse applications in scientific research .
Eigenschaften
CAS-Nummer |
39196-46-8 |
|---|---|
Molekularformel |
C5H4OS2 |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
2-(dithiol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-3-1-5-2-4-7-8-5/h1-4H |
InChI-Schlüssel |
BGIQCSQHRFJPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSSC1=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)

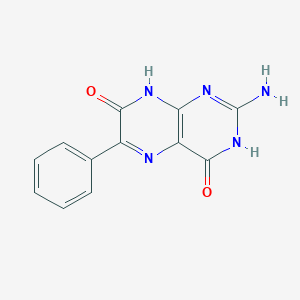
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

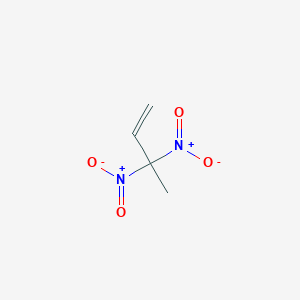
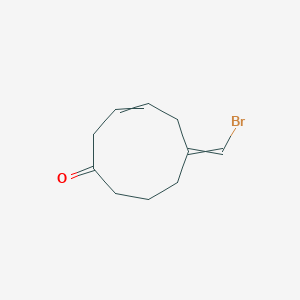
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


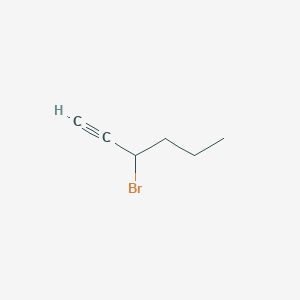
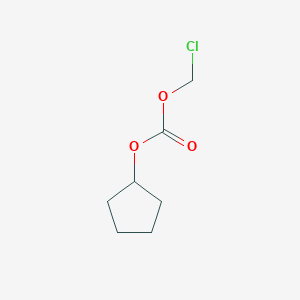
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
